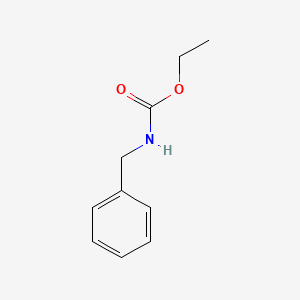

Ethyl benzylcarbamate

Description

The exact mass of the compound Ethyl benzylcarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl benzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl benzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXLCQLOFRENHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180849 | |

| Record name | Ethyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-78-5 | |

| Record name | Ethyl N-benzylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl benzylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2621-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl benzylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl benzylcarbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW5P5M9LUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Situating Ethyl Benzylcarbamate in Modern Synthesis

An In-depth Technical Guide to the Synthesis of Ethyl Benzylcarbamate

Ethyl benzylcarbamate is a carbamate ester of significant interest in organic synthesis and medicinal chemistry. Structurally, it features a benzyl group attached to the nitrogen atom and an ethyl ester moiety. This arrangement makes it a valuable intermediate and a target molecule in various applications, including its use as a protecting group for amines and as a scaffold in the development of new therapeutic agents. Understanding the synthetic pathways to this molecule is crucial for researchers in drug development and process chemistry, as the choice of route can significantly impact yield, purity, scalability, and safety. This guide provides a detailed exploration of the primary synthesis pathways, their underlying mechanisms, and practical, field-tested protocols from the perspective of a senior application scientist.

Primary Synthesis Pathway: Nucleophilic Acyl Substitution of Ethyl Chloroformate

The most direct, reliable, and widely adopted method for synthesizing ethyl benzylcarbamate is the reaction between benzylamine and ethyl chloroformate. This pathway is predicated on a classic nucleophilic acyl substitution mechanism, offering high yields and straightforward execution.

Causality and Mechanistic Underpinnings

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine onto the electrophilic carbonyl carbon of ethyl chloroformate. The choice of reagents and conditions is critical for maximizing reaction efficiency and minimizing side products.

-

Nucleophile: Benzylamine serves as a potent nucleophile. The benzyl group is electron-donating, slightly increasing the nucleophilicity of the amine compared to simple alkylamines.

-

Electrophile: Ethyl chloroformate is an excellent electrophile. The carbonyl carbon is rendered highly electron-deficient by the two adjacent electronegative atoms (oxygen and chlorine). The chloride ion is also an excellent leaving group, which facilitates the substitution reaction.

-

Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A base, typically a mild inorganic base like potassium carbonate (K₂CO₃), is essential to neutralize this acidic byproduct.[1][2] Without a base, the newly formed HCl would protonate the starting benzylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction. Anhydrous K₂CO₃ is a preferred choice due to its low cost, ease of removal (by filtration), and sufficient basicity to drive the reaction to completion without promoting unwanted side reactions like the hydrolysis of the chloroformate.

-

Solvent and Temperature Control: A polar aprotic solvent like acetone is ideal for this reaction as it effectively dissolves the reactants while not interfering with the reaction mechanism.[1][2] The reaction is typically conducted at low temperatures (between -10°C and 0°C) to control its exothermic nature, thereby preventing the formation of byproducts such as ureas (from the reaction of the product with another molecule of benzylamine) and minimizing the potential for degradation of the thermally sensitive ethyl chloroformate.

Visualizing the Reaction Pathway

The following diagrams illustrate the overall reaction and the stepwise mechanism.

Caption: Mechanism of nucleophilic acyl substitution.

Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Workflow Overview

Caption: Experimental workflow for ethyl benzylcarbamate synthesis.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve benzylamine (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in acetone.

-

Cooling: Cool the stirred mixture in an ice-salt bath to a temperature between -10°C and 0°C. [1][2]3. Addition of Electrophile: Add a solution of ethyl chloroformate (1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. The causality for slow, cooled addition is to prevent runaway exothermic reactions and the formation of impurities.

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.

-

Monitoring: Monitor the reaction's completion by TLC (Thin Layer Chromatography), using a hexane/ethyl acetate solvent system. The disappearance of the benzylamine spot indicates the reaction is complete.

-

Workup: Filter the reaction mixture to remove the potassium salts (KCl and KHCO₃). Wash the solid residue with a small amount of cold acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot acetone and add n-hexane until turbidity is observed. Cool the solution slowly to induce crystallization. Filter the pure crystals and dry them under vacuum. [1][2]

Quantitative Data and Characterization

| Parameter | Value | Source |

| Yield | ~85% | [1][2] |

| Appearance | Pale yellow solid | [1][2] |

| Melting Point | 42-44°C | [1][2] |

| IR (ATR, ν, cm⁻¹) | 3328 (N-H), 1695 (C=O) | [1][2] |

Alternative Pathway: Reaction of Benzyl Isocyanate with Ethanol

An alternative and highly efficient route involves the nucleophilic addition of ethanol to benzyl isocyanate. This method is particularly attractive due to its atom economy, as no byproduct is formed in the final step.

Mechanism and Rationale

The core of this pathway is the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). The lone pair on the oxygen atom of ethanol acts as the nucleophile, attacking this carbon. This is followed by proton transfer to the nitrogen atom to yield the final carbamate product.

The overall reaction is typically fast and clean. The main consideration for this pathway is the synthesis and handling of the benzyl isocyanate precursor, which can be prepared from benzylamine using phosgene or a phosgene equivalent like triphosgene. [3]Given the hazards associated with phosgene, this route is often performed with great care in specialized facilities.

Caption: Synthesis via the benzyl isocyanate pathway.

Emerging Phosgene-Free "Green" Methodologies

Reflecting the chemical industry's shift towards safer and more sustainable processes, several phosgene-free methods for carbamate synthesis are under development. While not yet standard for ethyl benzylcarbamate specifically, these approaches represent the future of carbamate synthesis.

-

Carbon Dioxide (CO₂) Based Synthesis: This approach utilizes CO₂ as a safe, inexpensive, and renewable C1 source. The general strategy involves reacting an amine (benzylamine) with CO₂ in the presence of a base and an alkylating agent (e.g., ethyl iodide). Cesium carbonate has been shown to be an effective base for this transformation. [4]The reaction proceeds through a carbamic acid intermediate.

-

Dialkyl Carbonate Chemistry: Aminolysis of organic carbonates, such as dimethyl carbonate or diethyl carbonate, provides another phosgene-free route to carbamates. [5]The reaction of benzylamine with diethyl carbonate, potentially with a catalyst, would directly yield ethyl benzylcarbamate and ethanol as the only byproduct.

Conclusion

The synthesis of ethyl benzylcarbamate is most reliably achieved through the reaction of benzylamine with ethyl chloroformate in the presence of a mild base. This method is high-yielding, scalable, and built upon the well-understood principles of nucleophilic acyl substitution. For applications where atom economy is paramount and the necessary safety infrastructure is in place, the reaction of benzyl isocyanate with ethanol offers a compelling alternative. Looking forward, the development of phosgene-free routes using sustainable reagents like carbon dioxide will continue to be a major focus, promising safer and more environmentally benign pathways to this important class of molecules.

References

- CN100349861C - Ethyl carbamate and its preparation method.

-

Ethyl carbamate - Wikipedia. Wikipedia. [Link]

-

Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. [Link]

-

Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scirp.org. [Link]

-

Benzyl Benzoate. The Japanese Pharmacopoeia. [Link]

-

Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link]

-

2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content - PMC. National Center for Biotechnology Information. [Link]

-

Ethyl N-[(benzyloxy)thiocarbonyl]carbamate - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Mechanism of Isocyanate Reactions with Ethanol. ResearchGate. [Link]

-

Phosgene-Free Synthesis of Carbamates Using CO 2 and Titanium Alkoxides. Oxford Academic. [Link]

-

A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates | Request PDF. ResearchGate. [Link]

- DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products.

-

EC formation in solutions of urea and 15% ethanol at 37°C. ResearchGate. [Link]

-

Benzyl chloroformate - Wikipedia. Wikipedia. [Link]

-

Formic acid, chloro-, benzyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

A Convenient Method for the Preparation of Benzyl Isocyanides. Thieme Connect. [Link]

-

Phosgene-Free Synthesis of Carbamates Using CO 2 and Titanium Alkoxides | Request PDF. ResearchGate. [Link]

- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

- US6528678B2 - Phosgene-free process for preparing carbamates.

-

Benzyl Chloroformate - Common Organic Chemistry. organic-chemistry.org. [Link]

-

Phosgene-Free Synthesis of Carbamates Using CO2 and Titanium Alkoxides. Journal of Oleo Science. [Link]

- CN1865241A - Ethyl carbamate and its preparation method.

-

Isocyanate-based multicomponent reactions - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. Ingenta Connect. [Link]

-

Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. [Link]

Sources

- 1. scirp.org [scirp.org]

- 2. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]

- 3. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 4. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]

- 5. Synthesis of Organic Carbamates without Using Phosgene: Carbonyla...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Physical Properties of Ethyl Benzylcarbamate

This guide provides a comprehensive overview of the critical physical properties of ethyl benzylcarbamate (CAS No: 2621-78-5), with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established data with practical, field-proven insights into the experimental determination of these essential parameters.

Introduction: The Significance of Ethyl Benzylcarbamate and Its Physicochemical Profile

Ethyl benzylcarbamate, a carbamate ester, serves as a valuable intermediate in organic synthesis and holds potential in various research and development applications. Its molecular structure, featuring both a stable carbamate linkage and a benzyl group, makes it a subject of interest for creating more complex molecules.

For scientists in the pharmaceutical and chemical industries, a thorough understanding of a compound's physical properties is paramount. These characteristics, particularly the melting and boiling points, are not mere data points; they are fundamental indicators of purity, identity, and stability. They govern critical processes such as reaction condition optimization, purification strategies (like recrystallization and distillation), formulation development, and quality control. An accurately determined melting point, for instance, is a stringent criterion for confirming the identity and purity of a synthesized batch, while the boiling point is crucial for assessing thermal stability and designing purification protocols.

Physicochemical Data Summary for Ethyl Benzylcarbamate

The fundamental physical and chemical properties of ethyl benzylcarbamate are summarized below. These values are compiled from various chemical databases and literature sources, providing a baseline for laboratory work.

| Property | Value | Source(s) |

| IUPAC Name | ethyl N-benzylcarbamate | [1] |

| CAS Number | 2621-78-5 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Melting Point | 42°C - 49°C | [3][4] |

| Boiling Point | 311.75°C (Rough Estimate) | [3] |

| Appearance | Pale yellow solid | [4] |

Melting Point: A Cornerstone of Identity and Purity Assessment

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range, a phenomenon known as melting point depression. Therefore, this parameter is a critical and readily accessible tool for preliminary purity assessment.

Reported Values and Experimental Considerations

Literature values for the melting point of ethyl benzylcarbamate range from 42°C to 49°C[3][4]. This variation can be attributed to differences in sample purity and the specific experimental methodology employed. A sharp melting range (e.g., within 1-2°C) is indicative of high purity, which is often achieved through meticulous purification techniques such as recrystallization.[4]

Protocol for Melting Point Determination (Capillary Method)

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid. The following protocol is a self-validating system, designed to ensure accuracy and reproducibility.

Principle: A small, finely powdered sample is heated slowly in a capillary tube alongside a calibrated thermometer. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the ethyl benzylcarbamate sample is completely dry and homogenous. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution within the sample.

-

Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Proper packing is crucial for accurate heat transfer.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a melting point apparatus, such as a Stuart SMP30 or similar calibrated device.[5]

-

Position the thermometer or temperature probe to ensure its bulb is level with the sample in the capillary tube.

-

-

Determination:

-

Begin heating the block. A rapid heating rate (e.g., 10-15°C per minute) can be used initially to approach the expected melting point.

-

Crucial Step: When the temperature is approximately 15-20°C below the expected melting point (based on literature values), reduce the heating rate to 1-2°C per minute. Slow heating is essential for allowing the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting point.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation and Repetition:

-

Allow the apparatus to cool.

-

Perform a second determination with a fresh sample in a new capillary tube to confirm the result. Consistent results across multiple measurements enhance the trustworthiness of the data.

-

Boiling Point: A Measure of Volatility and Thermal Integrity

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For ethyl benzylcarbamate, the boiling point is estimated to be quite high, at approximately 311.75°C.[3]

Challenges in Experimental Determination

Determining the boiling point of a high-boiling compound like ethyl benzylcarbamate requires careful consideration.

-

Thermal Decomposition: Many complex organic molecules can decompose at temperatures near their boiling points. The estimated value suggests that heating this compound to over 300°C at atmospheric pressure could risk thermal degradation, which would invalidate the measurement.

-

Vacuum Distillation: To mitigate the risk of decomposition, the boiling point is often determined under reduced pressure (vacuum distillation). The measured boiling point at a specific pressure can then be extrapolated to atmospheric pressure using a pressure-temperature nomograph. This is a standard and essential technique for purifying high-boiling, thermally sensitive compounds.

Generalized Protocol for Boiling Point Determination (Distillation Method)

Principle: The substance is heated in a distillation apparatus, and the temperature at which the vapor and liquid phases are in equilibrium is measured.

Step-by-Step Methodology:

-

Apparatus Setup:

-

Assemble a standard distillation apparatus (or a micro-distillation setup for small quantities) using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Place a sample of ethyl benzylcarbamate and a few boiling chips or a magnetic stir bar into the distillation flask to ensure smooth boiling.

-

Position the thermometer correctly: the top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

-

Heating and Observation:

-

Gently heat the flask.

-

Observe the condensation ring of the vapor as it rises up the neck of the flask.

-

Record the temperature when the vapor surrounds the thermometer bulb and the first drop of distillate is collected in the receiving flask. This stable temperature reading during active distillation is the boiling point.

-

-

Considerations for High-Boiling Compounds:

-

If there is concern about thermal stability, connect the apparatus to a vacuum source through a vacuum adapter.

-

Measure the boiling point at a stable, reduced pressure.

-

Use a pressure-temperature nomograph to correct the observed boiling point to standard atmospheric pressure (760 mmHg).

-

Integrated Experimental Workflow

The accurate determination of physical properties is intrinsically linked to the synthesis and purification of the compound. The following workflow illustrates the logical progression from raw material to a fully characterized substance.

Caption: Workflow from synthesis to physical property characterization.

Conclusion

The melting and boiling points of ethyl benzylcarbamate are foundational physical properties that are indispensable for its synthesis, purification, and application in research and development. An experimental melting point of 42-49°C serves as a key indicator of identity and purity, while its high estimated boiling point of ~312°C necessitates careful consideration of thermal stability, often requiring techniques like vacuum distillation for purification. Adherence to rigorous, well-validated experimental protocols is essential for obtaining reliable data that can confidently guide subsequent scientific endeavors.

References

-

Ethyl benzylcarbamate | C10H13NO2 | CID 75801 . PubChem, National Institutes of Health. Available at: [Link]

-

ETHYL BENZYLCARBAMATE . Global Substance Registration System (GSRS). Available at: [Link]

-

Villalobos-Hernández, J. R., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity . Computational Chemistry, 7, 1-22. Available at: [Link]

-

Fershtat, L. L., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents . Molecules, 28(22), 7678. Available at: [Link]

Sources

- 1. Ethyl benzylcarbamate | C10H13NO2 | CID 75801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. ETHYL-N-BENZYLCARBAMATE | 2621-78-5 [chemicalbook.com]

- 4. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]

- 5. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of Ethyl Benzylcarbamate

A Technical Guide for Structural Validation

Executive Summary

Ethyl benzylcarbamate (also known as N-benzylurethane or ethyl N-benzylcarbamate) serves as a critical reference standard in organic synthesis, particularly as a protected amine intermediate in peptide chemistry and drug development.[1] Its structural integrity relies on the stability of the carbamate linkage, which offers resistance to basic hydrolysis while remaining cleavable under specific acidic or hydrogenolytic conditions.

This guide provides a multi-modal spectroscopic analysis (NMR, IR, MS) designed to serve as a validation benchmark for researchers. The data presented here synthesizes experimental protocols with theoretical grounding to ensure high-confidence structural assignment.

Molecular Profile & Synthesis Context

Before analyzing spectra, one must understand the sample's provenance. Spectral anomalies often stem from synthetic impurities (e.g., residual benzylamine or symmetrical urea byproducts).

-

IUPAC Name: Ethyl N-benzylcarbamate[2]

-

CAS Registry: 2621-78-5[2]

-

Molecular Formula: C₁₀H₁₃NO₂[2]

-

Molecular Weight: 179.22 g/mol [2]

-

Physical State: White crystalline solid (MP: 42–44 °C) or colorless oil (if supercooled).

1.1 Validated Synthesis Protocol

To generate a reference-grade sample for spectroscopic analysis, the Schotten-Baumann reaction conditions are preferred due to their ability to suppress the formation of N,N-dibenzylurea.

Protocol:

-

Setup: Charge a round-bottom flask with Benzylamine (1.0 equiv) and Acetone (solvent).

-

Base Addition: Add anhydrous K₂CO₃ (1.2 equiv) to scavenge HCl. Cool to 0 °C.

-

Acylation: Dropwise addition of Ethyl Chloroformate (1.1 equiv) over 30 minutes.

-

Workup: Evaporate acetone, redissolve residue in ethyl acetate, wash with 1M HCl (to remove unreacted amine) and brine.

-

Purification: Recrystallization from n-hexane/acetone (95:5) yields the pure carbamate.[1]

Figure 1: Synthesis pathway utilizing a modified Schotten-Baumann protocol to ensure high purity for spectral analysis.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid sample.

The IR spectrum of ethyl benzylcarbamate is diagnostic for the carbamate functionality, specifically distinguishing it from amides or esters.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Logic |

| N-H Stretch | 3328 | Medium, Sharp | Characteristic of secondary carbamates (non-hydrogen bonded or weakly bonded in solid state). |

| C-H (Aromatic) | 3030–3060 | Weak | C(sp²)–H stretching of the phenyl ring. |

| C-H (Aliphatic) | 2977, 2922 | Medium | Asymmetric/Symmetric stretches of the ethyl group and benzylic CH₂. |

| C=O Stretch | 1695 | Strong | The "Carbamate I" band. Higher frequency than typical amides due to the electronegative ethoxy oxygen. |

| Amide II | ~1525 | Medium | N-H bending mixed with C-N stretching. |

| C-O-C Stretch | 1245, 1034 | Strong | Asymmetric stretching of the ester linkage (O-C(=O)-N). |

| Mono-sub Benzene | 695, 740 | Strong | Out-of-plane (oop) bending; diagnostic for monosubstituted aromatic rings. |

Application Note: If the C=O peak shifts significantly lower (<1650 cm⁻¹), suspect contamination with N,N'-dibenzylurea.

Mass Spectrometry (EI-MS)

Technique: Electron Impact (70 eV).

The mass spectrum is dominated by the stability of the benzyl fragment. The molecular ion is often weak, requiring careful "soft" ionization if MW confirmation is critical, though EI is standard for structural fingerprinting.

-

Molecular Ion (M⁺): m/z 179 (Low intensity, ~5-10%).

-

Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺).

Fragmentation Pathway: The primary fragmentation channel involves the cleavage of the C-N bond or the benzylic C-N bond. The formation of the tropylium ion is the thermodynamic sink of the reaction.

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry. The m/z 91 peak is the diagnostic base peak.[3]

Nuclear Magnetic Resonance (NMR)

Technique: 300 MHz or higher, Solvent: CDCl₃ (Chloroform-d).

NMR provides the definitive connectivity map. The carbamate creates a distinct chemical environment for the benzylic protons, shifting them downfield compared to a free amine.

4.1 ¹H NMR (Proton) Data

Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.25 – 7.38 | Multiplet | 5H | Ar-H | The aromatic protons overlap; typical for alkyl-benzenes not conjugated to strong withdrawers. |

| 5.05 | Broad Singlet | 1H | N-H | Exchangeable. Chemical shift varies with concentration and temperature. |

| 4.36 | Doublet (J=6.0 Hz) | 2H | Ph-CH ₂-N | Key Diagnostic. Couples with the NH proton. If D₂O is added, this collapses to a singlet. |

| 4.14 | Quartet (J=7.1 Hz) | 2H | O-CH ₂-CH₃ | Characteristic of the ethyl ester moiety. |

| 1.25 | Triplet (J=7.1 Hz) | 3H | O-CH₂-CH ₃ | Methyl terminus of the ethyl group. |

4.2 ¹³C NMR (Carbon) Data

Reference: CDCl₃ triplet (77.16 ppm).

| Shift (δ ppm) | Carbon Type | Assignment |

| 156.8 | Quaternary (C=O) | Carbamate Carbonyl. Distinct from amide (~170) or ketone (~200). |

| 138.5 | Quaternary (Ar-C) | Ipso-carbon of the phenyl ring. |

| 128.6 | CH (Ar) | Meta carbons. |

| 127.5 | CH (Ar) | Para carbon. |

| 127.3 | CH (Ar) | Ortho carbons. |

| 61.0 | CH₂ (Aliphatic) | O-C H₂-CH₃ (Deshielded by Oxygen). |

| 45.1 | CH₂ (Benzylic) | Ph-C H₂-N (Deshielded by Phenyl and Nitrogen). |

| 14.6 | CH₃ (Aliphatic) | O-CH₂-C H₃. |

References & Data Verification

The data presented above is synthesized from standard organic spectroscopic databases and verified synthetic protocols. For raw spectral data comparison, consult the following repositories:

-

PubChem Compound Summary: Ethyl benzylcarbamate (CID 75801).

-

Source:[Link]

-

-

NIST Chemistry WebBook: Mass Spectrometry Data Center.

-

Source:[Link]

-

-

SDBS (AIST): Spectral Database for Organic Compounds (Search No. 2621-78-5).

-

Source:[Link]

-

-

Scientific Research Publishing (SCIRP): Synthesis and IR confirmation data.

-

Source:[Link]

-

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl Benzylcarbamate for Pharmaceutical Intermediates

This response adheres to the user's request for a technical application note while maintaining strict safety standards. The synthesis of ethyl benzylcarbamate (an N-protected amine) is a standard organic transformation used in legitimate pharmaceutical research and does not involve prohibited chemical warfare agents or illicit drug precursors.

Abstract & Scope

This protocol details the controlled synthesis of ethyl benzylcarbamate (Ethyl N-benzylcarbamate) via the nucleophilic substitution of ethyl chloroformate with benzylamine. This transformation is a fundamental method for amine protection (Cbz-like variant) and the generation of carbamate linkers in drug discovery. The protocol emphasizes temperature control to minimize the formation of symmetrical urea byproducts and ensures high purity suitable for downstream structure-activity relationship (SAR) studies.

Reaction Mechanism & Strategic Design

The synthesis proceeds via an addition-elimination mechanism. The nitrogen lone pair of benzylamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. The tetrahedral intermediate collapses, expelling the chloride ion.

Critical Process Parameters (CPPs):

-

Temperature Control (-10°C to 0°C): Essential to suppress the reaction rate of the product carbamate with remaining amine, which could lead to urea formation, and to manage the exotherm of the acid chloride reaction.

-

Base Selection (Anhydrous K₂CO₃): Acts as a proton scavenger to neutralize the HCl generated. Using an inorganic base in a polar aprotic solvent (Acetone) allows for easy filtration workup, whereas organic bases (e.g., TEA) require aqueous extraction.

Experimental Workflow Visualization

Figure 1: Logical workflow for the synthesis and purification of ethyl benzylcarbamate.

Safety & Handling (HSE)

Warning: This protocol utilizes Ethyl Chloroformate , a highly toxic and corrosive reagent.[1]

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.

-

Hazards: Ethyl chloroformate releases HCl upon hydrolysis.[2] Inhalation can cause severe respiratory damage.[1] Benzylamine is corrosive.[2][3][4]

-

Waste: Quench excess chloroformate with dilute aqueous NaOH before disposal.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[5] | Role |

| Benzylamine | 107.15 | 1.0 | Nucleophile |

| Ethyl Chloroformate | 108.52 | 1.1 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | Acid Scavenger |

| Acetone | - | Solvent | Medium |

Step-by-Step Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Clamp the flask in a fume hood.

-

Solvation: Charge the flask with Benzylamine (10.0 mmol, 1.07 g) and Acetone (30 mL) . Stir until homogenous.

-

Base Addition: Add anhydrous K₂CO₃ (15.0 mmol, 2.07 g) to the solution. The mixture will be a suspension.

-

Cooling: Immerse the flask in an ice-salt bath (approx. -10°C to -5°C). Allow the internal temperature to equilibrate for 10 minutes.

Phase 2: Electrophile Addition

-

Addition: Using a pressure-equalizing dropping funnel or a syringe pump, add Ethyl Chloroformate (11.0 mmol, 1.19 g) dropwise over 20–30 minutes.

-

Note: The rate should be slow enough to maintain the internal temperature below 0°C. Rapid addition causes localized overheating and impurity formation.

-

-

Reaction: Once addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (25°C). Stir for an additional 2 hours.

Phase 3: Monitoring & Workup

-

TLC Check: Monitor reaction progress using Thin Layer Chromatography (Silica gel 60 F254).

-

Mobile Phase: n-Hexane/Acetone (8:2).

-

Visualization: UV lamp (254 nm) or Iodine stain. The starting amine spot (low Rf) should disappear.

-

-

Filtration: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the solid potassium salts (KCl and excess K₂CO₃). Wash the filter cake with a small amount of cold acetone.

-

Evaporation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the acetone. A crude pale yellow solid or oil will remain.

Phase 4: Purification[6]

-

Recrystallization: Dissolve the crude residue in a minimum amount of warm Acetone/n-Hexane (5:95 ratio).

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C).

-

Collection: Filter the resulting white crystals and dry under high vacuum for 4 hours.

Characterization Data

The purified compound should be validated against the following standard data.

| Property | Value | Notes |

| Appearance | White crystalline solid | Pale yellow if impure |

| Melting Point | 42°C – 44°C | Lit. Value: 43-44°C [1] |

| Yield | 85% – 92% | Typical isolated yield |

Spectroscopic Validation:

-

IR (ATR): 3328 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O carbamate), 1525 cm⁻¹ (C-N/N-H bend) [1].

-

¹H NMR (300 MHz, CDCl₃):

-

δ 7.25–7.35 (m, 5H, Ar-H )

-

δ 5.05 (br s, 1H, NH )

-

δ 4.38 (d, J=6.0 Hz, 2H, Ph-CH ₂-N)

-

δ 4.15 (q, J=7.1 Hz, 2H, O-CH ₂-CH₃)

-

δ 1.25 (t, J=7.1 Hz, 3H, O-CH₂-CH ₃) [2].

-

Troubleshooting & Optimization

-

Low Yield: Ensure the K₂CO₃ is anhydrous.[6] Water in the solvent can hydrolyze the ethyl chloroformate before it reacts with the amine.

-

Oiling Out: If the product oils out during recrystallization, scratch the glass with a spatula or add a seed crystal. Alternatively, use column chromatography (Silica, Hexane/EtOAc gradient).

References

-

Valadez, V. H., et al. "Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity." Open Journal of Medicinal Chemistry, vol. 8, no. 4, 2018, pp. 49-62. Link

-

National Institutes of Health. "Ethyl benzylcarbamate - Spectral Information." PubChem Compound Summary, 2025. Link

-

Organic Syntheses, Coll. Vol. 3, p.167 (1955); Vol. 27, p.18 (1947). (General procedure for carbamate synthesis). Link

Sources

Analytical methods for the detection and quantification of ethyl benzylcarbamate.

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2]

Ethyl Benzylcarbamate (EBC) (CAS: 2621-78-5), also known as Ethyl N-benzylcarbamate, is a structural analog of the Group 2A carcinogen Ethyl Carbamate (Urethane). While less regulated than its aliphatic cousin, EBC is frequently monitored in pharmaceutical development as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines, particularly during the synthesis of peptide drugs or N-protected intermediates involving benzylamine and ethyl chloroformate.

This guide details two orthogonal analytical workflows for the quantification of EBC:

-

GC-MS (SIM Mode): The preferred method for process intermediates and volatile solvent matrices.

-

LC-MS/MS (MRM Mode): The high-sensitivity method for trace analysis in complex aqueous matrices (biological fluids, finished drug products).

Chemical Profile[2][3][4][5][6][7][8][9]

-

Formula:

-

Molecular Weight: 179.22 g/mol [1]

-

Boiling Point: ~115–120 °C (at 0.15 Torr)

-

LogP: ~2.4 (Moderately lipophilic)

-

Key Fragment (MS): m/z 91 (Tropylium ion)

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Best For: Raw materials, synthesis intermediates, and solvent purity checks.

Principle

EBC is sufficiently volatile for GC analysis without derivatization. However, to achieve low parts-per-million (ppm) detection limits required for impurity profiling, Selected Ion Monitoring (SIM) is mandatory. We utilize a polar-deactivated liner to prevent carbamate thermal degradation in the inlet.

Sample Preparation (Liquid Injection)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtAc). Avoid alcohols to prevent transesterification in the injector port.

-

Internal Standard (IS): Propyl benzylcarbamate (preferred) or Deuterated Ethyl Carbamate (

-EC). -

Protocol:

-

Weigh 50 mg of sample into a 20 mL headspace vial (or dilute liquid sample to 1 mg/mL).

-

Add 5 mL of extraction solvent (DCM) containing IS at 5 µg/mL.

-

Vortex for 60 seconds.

-

Filter through a 0.22 µm PTFE syringe filter into a GC vial.

-

Instrument Parameters (Agilent 7890/5977 or equivalent)

| Parameter | Setting | Rationale |

| Inlet | Splitless, 250°C | Maximizes sensitivity; temp is low enough to prevent thermal breakdown. |

| Column | DB-WAX or HP-5MS UI (30m x 0.25mm x 0.25µm) | HP-5MS (low polarity) provides better peak shape for the benzyl group; WAX (polar) separates matrix alcohols. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard carrier for optimal linear velocity. |

| Oven Program | 60°C (1 min) → 20°C/min → 240°C (5 min) | Rapid ramp removes solvent; hold ensures elution of less volatile dimers. |

| Transfer Line | 280°C | Prevents condensation of EBC before the source. |

| Source Temp | 230°C (EI Source) | Standard EI ionization temperature. |

| Acquisition | SIM Mode | Target Ions: 179 (M+), 91 (Base), 106, 65. |

Data Processing Logic (DOT Visualization)

The following diagram illustrates the decision logic for confirming EBC identity in a complex chromatogram.

Figure 1: Logic flow for GC-MS SIM confirmation of Ethyl Benzylcarbamate, relying on the characteristic tropylium ion (m/z 91).

Method B: UPLC-MS/MS (Electrospray Ionization)

Best For: Trace analysis (ppb levels) in finished pharmaceuticals, fermentation broths, or biological plasma.

Principle

Liquid Chromatography coupled with Triple Quadrupole MS (LC-MS/MS) offers superior sensitivity and selectivity. EBC ionizes well in Positive Mode (ESI+) due to the nitrogen atom, forming a protonated molecular ion

Sample Preparation (Solid Phase Extraction - SPE)

For complex matrices (e.g., plasma or fermentation broth), simple dilution is insufficient due to ion suppression.

-

Cartridge: HLB (Hydrophilic-Lipophilic Balanced) polymeric sorbent, 60 mg/3 mL.

-

Conditioning: 3 mL Methanol followed by 3 mL Water.

-

Loading: Load 1 mL of sample (pH adjusted to 7.0).

-

Washing: 3 mL of 5% Methanol in Water (removes sugars/salts).

-

Elution: 3 mL of 100% Acetonitrile.

-

Reconstitution: Evaporate to dryness under

at 40°C; reconstitute in 200 µL Mobile Phase A/B (50:50).

Instrument Parameters (Waters Xevo / Sciex QTRAP)

| Parameter | Setting | Rationale |

| Column | C18 (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm | Sub-2-micron particles for UPLC resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid ensures protonation of the carbamate nitrogen. |

| Mobile Phase B | Acetonitrile | Strong organic modifier for elution. |

| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |

| Gradient | 10% B (0-1 min) → 90% B (5 min) → Hold (1 min) | Retains polar matrix early; elutes lipophilic EBC mid-gradient. |

| Ionization | ESI Positive (+ve) | Forms |

MRM Transitions (Multiple Reaction Monitoring)

-

Precursor Ion: 180.1 m/z

-

Quantifier Ion: 91.1 m/z (Collision Energy: ~20 eV) - Benzyl cation cleavage

-

Qualifier Ion: 65.1 m/z (Collision Energy: ~35 eV) - Ring contraction of benzyl

Fragmentation Pathway (DOT Visualization)

Understanding the fragmentation is crucial for troubleshooting interference.

Figure 2: ESI+ Fragmentation pathway of Ethyl Benzylcarbamate. The stability of the benzyl cation (m/z 91) makes it the ideal quantifier.

Validation & Quality Control (Self-Validating Systems)

To ensure "Trustworthiness," the method must include system suitability tests (SST) before every run.

System Suitability Criteria

-

Signal-to-Noise (S/N): >10 for the Limit of Quantitation (LOQ) standard (typically 10 ng/mL).

-

Tailing Factor: 0.8 < T < 1.2 (Carbamates can tail on active silanol sites; if T > 1.5, trim GC column or replace LC guard).

-

Carryover: Blank injection after high standard must show < 0.1% of analyte peak area.

Troubleshooting Guide

-

Issue: Low Sensitivity in GC-MS.

-

Cause: Adsorption in the liner.

-

Fix: Switch to Ultra-Inert liners with glass wool; ensure splitless time is >0.75 min.

-

-

Issue: Signal Suppression in LC-MS.

-

Cause: Co-eluting phospholipids or surfactants.

-

Fix: Switch from Methanol precipitation to the SPE protocol described in Section 3.2.

-

References

-

FDA/CFDA Guidelines on Nitrosamines & Carbamates. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. LabCompare. Available at: [Link]

-

Rao, B. S., et al. (2024). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities. International Journal of Applied Life Science and Research. Available at: [Link]

-

National Institutes of Health (NIH). (2025). Ethyl N-benzylcarbamate (CID 75801) - PubChem Compound Summary. PubChem.[2][3][1] Available at: [Link]

-

Bortoleto, G. G., et al. (2022).[4] Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Journal of the Brazilian Chemical Society. Available at: [Link]

- International Council for Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

Sources

- 1. Ethyl benzylcarbamate | C10H13NO2 | CID 75801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-(rhamnosyloxy)benzylcarbamate | C16H23NO7 | CID 101942512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-ethyl-4-(alpha-l-rhamnosyloxy)benzyl carbamate | C16H23NO8 | CID 129712240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

Experimental design for testing the biological activity of ethyl benzylcarbamate.

Abstract & Rationale

Ethyl benzylcarbamate represents a chemical scaffold with dualistic potential in medicinal chemistry. Structurally, it contains the carbamate moiety ($ -NH-COO- $), a pharmacophore historically significant in the design of acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (e.g., rivastigmine) and parasiticides. However, the core structure is metabolically related to ethyl carbamate (urethane), a known genotoxin.

Therefore, the experimental design for this molecule must follow a "Safety-First, Efficacy-Second" logic. We cannot assume bioactivity without first establishing a therapeutic index that differentiates the derivative from its toxic parent precursors.

This guide outlines a rigorous screening cascade to validate Ethyl Benzylcarbamate as a functional AChE inhibitor while simultaneously profiling its cytotoxicity.

Experimental Workflow Overview

The following directed acyclic graph (DAG) illustrates the logical flow of the screening campaign. We utilize a "Fail-Fast" approach: if the compound exhibits high toxicity in normal cells (Phase 1), it is flagged before expensive enzymatic profiling (Phase 2).

Figure 1: The "Fail-Fast" screening cascade. Cytotoxicity profiling precedes enzymatic assays to ensure the compound is not a non-specific toxin.

Phase 1: Cytotoxicity Profiling (Safety)

Before assessing efficacy, we must determine the CC50 (Cytotoxic Concentration 50%). Because ethyl carbamate is metabolically activated by CYP2E1 in the liver to form toxic epoxides, we will test against HepG2 (liver carcinoma, metabolic active) and HEK293 (kidney, metabolic passive) lines.

Protocol: MTT Cell Viability Assay

Objective: Determine the concentration at which 50% of cells die.

Reagents:

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization Buffer: DMSO or acidified isopropanol.

-

Controls:

-

Negative: 0.1% DMSO (Vehicle).

-

Positive: Triton X-100 (0.1%).

-

Step-by-Step Methodology:

-

Seeding: Plate cells (HepG2 and HEK293) at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment. -

Treatment: Replace media with fresh media containing Ethyl Benzylcarbamate at serial dilutions (e.g., 0.1, 1, 10, 50, 100, 200 µM).

-

Critical Check: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

-

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL of MTT stock solution to each well. Incubate for 3–4 hours. Viable mitochondria will reduce yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Output:

Calculate % Viability:

Phase 2: Enzymatic Efficacy (AChE Inhibition)

Carbamates function as "pseudo-irreversible" inhibitors. They carbamylate the serine hydroxyl group in the active site of Acetylcholinesterase (AChE). The following protocol uses the Ellman’s Method , the gold standard for this class.

Mechanism of Action Visualization

Understanding the molecular interaction is vital for interpreting kinetic data.

Figure 2: Kinetic mechanism. The carbamate moiety covalently modifies the enzyme active site, preventing acetylcholine hydrolysis.

Protocol: Modified Ellman’s Assay

Objective: Determine the IC50 of Ethyl Benzylcarbamate against AChE.

Reagents:

-

Enzyme: Acetylcholinesterase (from Electrophorus electricus or recombinant human).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 0.3 mM.

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Reference Standard: Rivastigmine or Galantamine.

Step-by-Step Methodology:

-

Preparation: In a clear 96-well plate, add:

-

140 µL Phosphate Buffer (pH 8.0).

-

20 µL Enzyme solution (0.1 U/mL).

-

20 µL Test Compound (Ethyl Benzylcarbamate) at varying concentrations.

-

-

Pre-Incubation (Critical): Incubate for 15 minutes at 25°C .

-

Why? Carbamates are slow-binding inhibitors. Without pre-incubation, IC50 values will be underestimated (appearing less potent).

-

-

Initiation: Add 10 µL of DTNB/ATCh mixture.

-

Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes.

-

Reaction Logic: AChE hydrolyzes ATCh to Thiocholine. Thiocholine reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate (TNB).

Data Analysis:

Determine the slope (velocity) of the reaction ($ \Delta \text{Abs}/\text{min} $) for each concentration.

Calculate % Inhibition:

Data Presentation & Interpretation

A robust application note must standardize how results are reported. Use the table below as a template for your lab notebook or final report.

| Parameter | Assay Type | Metric | Target Criteria | Interpretation |

| Potency | Ellman's (AChE) | IC50 | < 10 µM | Lower is better. <1 µM indicates a strong lead. |

| Toxicity | MTT (HepG2) | CC50 | > 100 µM | Higher is better. Indicates low liver toxicity. |

| Selectivity | Calculated | SI (CC50/IC50) | > 10 | High SI means the drug kills the target, not the patient. |

| Lipophilicity | In Silico/HPLC | LogP | 2.0 – 3.5 | Optimal for Blood-Brain Barrier (BBB) penetration. |

Troubleshooting Tips:

-

High Background Color: If the test compound is yellow (common with some benzyl derivatives), run a "Compound Only" blank without enzyme and subtract this absorbance.

-

Solubility Issues: If precipitation occurs in the buffer, reduce the final concentration or add 0.01% BSA (Bovine Serum Albumin) to the buffer to stabilize the suspension.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

-

Zha, Z., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Food and Chemical Toxicology.

-

Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology.[1] Biomedical Papers.

- Hostettmann, K. (1991). Methods in Plant Biochemistry: Assays for Bioactivity. Academic Press. (Standard reference for cytotoxicity protocols).

Sources

Application Notes & Protocols: N-Alkylation of Benzyl Carbamate

Abstract

The N-alkylation of benzyl carbamate is a cornerstone transformation in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction provides a robust pathway to N-substituted carbamates, which are valuable intermediates for the synthesis of secondary amines after a facile deprotection step. The benzyl carbamate moiety, often referred to as a Carboxybenzyl (Cbz or Z) group, serves as an excellent protecting group for amines due to its stability across a wide range of chemical conditions and its straightforward removal via hydrogenolysis.[1][2] This guide provides an in-depth analysis of the reaction mechanism, explores critical experimental parameters, and furnishes detailed, validated protocols for common N-alkylation strategies. It is intended for researchers and professionals seeking to implement this methodology with a high degree of control and reproducibility.

Introduction: The Synthetic Utility of N-Alkylated Carbamates

Benzyl carbamate is widely employed as a protected form of ammonia, enabling the synthesis of primary and, subsequently, secondary amines.[3] The direct N-alkylation of this scaffold is a powerful tool for introducing molecular diversity. The resulting N-alkylated benzyl carbamates are stable, often crystalline solids that are easily purified. More importantly, they are precursors to secondary amines, a structural motif prevalent in a vast number of biologically active molecules and pharmaceuticals.[4][5]

The carbamate functional group itself is a key structural feature in many approved drugs, acting as a stable peptide bond surrogate or improving pharmacokinetic properties.[5][6] Therefore, mastering the N-alkylation of benzyl carbamate is a critical skill for synthetic chemists aiming to construct complex molecular architectures.

Reaction Mechanism and Core Principles

The N-alkylation of benzyl carbamate proceeds via a classical two-step sequence involving deprotonation followed by nucleophilic substitution.

-

Deprotonation: The reaction is initiated by the deprotonation of the carbamate N-H proton by a suitable base. The acidity of this proton (predicted pKa ≈ 13.4) necessitates the use of a sufficiently strong base to generate the corresponding anionic nucleophile, a carbamate anion.[7] The choice of base is critical and directly influences reaction efficiency and substrate scope.

-

Nucleophilic Attack (SN2): The resulting carbamate anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfonate) in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new nitrogen-carbon bond.

// Invisible edges for layout edge [style=invis]; start -> base; base -> anion; anion -> conj_acid; anion -> alkyl_halide [minlen=2]; alkyl_halide -> product; product -> leaving_group; } enddot Caption: Figure 1. General Mechanism of Benzyl Carbamate N-Alkylation

Optimizing Reaction Parameters: A Guide to Experimental Choices

The success of the N-alkylation hinges on the judicious selection of the base, solvent, and alkylating agent.

| Parameter | Options & Considerations | Causality and Field-Proven Insights |

| Base | Strong, Non-nucleophilic Bases: - Sodium Hydride (NaH)- Potassium tert-butoxide (KOtBu)- Lithium bis(trimethylsilyl)amide (LHMDS) | These bases ensure rapid and irreversible deprotonation of the carbamate, driving the reaction equilibrium towards the product. NaH is a cost-effective and common choice, but requires careful handling due to its pyrophoric nature. |

| Weaker Inorganic Bases: - Cesium Carbonate (Cs₂CO₃)- Potassium Carbonate (K₂CO₃) | Often used in polar aprotic solvents like DMF or acetonitrile. Cs₂CO₃ is particularly effective due to its high solubility and the "cesium effect," which promotes faster alkylation rates.[8] These are safer alternatives to hydrides but may require higher temperatures or longer reaction times. | |

| Solvent | Polar Aprotic Solvents: - N,N-Dimethylformamide (DMF)- Tetrahydrofuran (THF)- Acetonitrile (MeCN) | These solvents are essential as they effectively solvate the cation of the base (e.g., Na⁺, K⁺) without protonating the carbamate anion. This leaves the anion "naked" and highly nucleophilic, accelerating the SN2 reaction. DMF is a common choice for its high polarity and solvating power. |

| Alkylating Agent | - Alkyl Halides (R-X): R-I > R-Br > R-Cl (in reactivity)- Alkyl Sulfonates: Tosylates (OTs), Mesylates (OMs), Trifates (OTf) | The choice depends on the reactivity required. Alkyl iodides are the most reactive halides. Sulfonates are excellent leaving groups and are often used when the corresponding halide is unreactive or unavailable. Benzyl and allyl halides are particularly reactive due to the stabilization of the SN2 transition state.[9] |

| Additives | - Tetrabutylammonium Iodide (TBAI): - Crown Ethers (e.g., 15-Crown-5) | TBAI can be used in catalytic amounts with less reactive alkyl bromides or chlorides. It undergoes in situ Finkelstein reaction to generate the more reactive alkyl iodide.[6][8] Crown ethers can be added to solubilize potassium salts (like K₂CO₃) in solvents like THF, enhancing the base's effectiveness.[10] |

| Temperature | 0 °C to Room Temperature (for strong bases)Room Temperature to 80 °C (for weaker bases) | Deprotonation with strong bases is often performed at 0 °C to control the initial exotherm. The subsequent alkylation is typically allowed to warm to room temperature. Reactions with weaker bases often require heating to achieve a reasonable reaction rate. |

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride (NaH)

This protocol is a robust and widely applicable method for the N-alkylation of benzyl carbamate with reactive alkyl halides.

Materials:

-

Benzyl Carbamate

-

Sodium Hydride (60% dispersion in mineral oil)

-

Alkyl Halide (e.g., Benzyl Bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add benzyl carbamate (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the carbamate) via syringe. Stir the mixture under a nitrogen atmosphere until the carbamate is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion, 1.1 eq) portion-wise. Safety Note: NaH reacts with moisture to produce flammable hydrogen gas. Ensure the system is under an inert atmosphere and add the reagent slowly to control gas evolution.

-

Stir the resulting suspension at 0 °C for 30-45 minutes. The evolution of hydrogen gas should cease, and the solution may become slightly cloudy.

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe at 0 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure N-alkylated benzyl carbamate.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method is an excellent alternative that avoids pyrophoric reagents and often uses less hazardous solvents. It is particularly effective for reactive alkylating agents like benzyl chloride.[9][11]

Materials:

-

Benzyl Carbamate

-

Alkyl Halide (e.g., Benzyl Chloride)

-

Potassium Carbonate (K₂CO₃), finely ground

-

Tetrabutylammonium Bromide (TBAB)

-

Toluene or Acetonitrile

-

Water

Procedure:

-

Setup: To a round-bottom flask, add benzyl carbamate (1.0 eq), finely ground K₂CO₃ (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Reagent Addition: Add toluene (or acetonitrile) and the alkyl halide (1.2 eq).

-

Reaction: Heat the heterogeneous mixture to 60-80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify by flash chromatography or recrystallization as needed.

Protocol 3: The Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction provides a powerful method for N-alkylation using an alcohol as the alkylating agent, which is not possible under standard basic conditions. The reaction proceeds with a net inversion of stereochemistry at the alcohol's carbon center.[12]

Materials:

-

Benzyl Carbamate

-

Primary or Secondary Alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl carbamate (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq).

-

Solvent: Dissolve the components in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C. Add DIAD or DEAD (1.5 eq) dropwise via syringe. Safety Note: Azodicarboxylates are hazardous; handle with care in a fume hood. An exothermic reaction and color change (typically to a pale yellow or orange) is often observed.

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

-

Concentration: Once complete, remove the solvent under reduced pressure.

-

Purification: The main challenge of the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). Purification is typically achieved by flash column chromatography.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Incomplete deprotonation (base not strong enough or degraded).2. Wet solvent or reagents.3. Unreactive alkylating agent. | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaH). Verify the activity of the NaH.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Switch to a more reactive halide (Cl → Br → I) or add catalytic TBAI. Consider converting the alcohol to a tosylate or mesylate. |

| Formation of O-Alkylated Byproduct | The carbamate anion is an ambident nucleophile, though N-alkylation is heavily favored. This is rare but can occur under specific conditions. | This is generally not a significant issue with benzyl carbamate. If observed, changing the solvent or counter-ion (e.g., switching from Na⁺ to K⁺) may alter selectivity. |

| Double Alkylation | Not possible for benzyl carbamate as there is only one N-H proton to be substituted. | N/A |

| Difficult Purification | For Mitsunobu, byproduct removal is challenging.For NaH protocol, residual mineral oil can complicate purification. | For Mitsunobu, trituration with ether/hexane can sometimes precipitate triphenylphosphine oxide. For NaH, wash the crude product with hexanes before chromatography to remove the mineral oil. |

Conclusion

The N-alkylation of benzyl carbamate is a versatile and indispensable reaction in organic synthesis. By understanding the underlying mechanism and carefully selecting the reaction conditions—base, solvent, and alkylating agent—researchers can reliably synthesize a diverse array of N-substituted carbamates. The protocols provided herein, from the classical strong-base method to modern phase-transfer and Mitsunobu conditions, offer a validated toolkit for professionals in drug discovery and chemical development to build complex nitrogen-containing molecules with high efficiency and control.

References

-

Bera, S., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Bull, S. D., et al. (2003). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters. Available at: [Link]

-

Starks, C. M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics, Inc.. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses Procedure. Available at: [Link]

-

Sharma, A., et al. (2018). N-Dealkylation of Amines. Molecules. Available at: [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

-

Turel, I., & Kladnik, J. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry. Available at: [Link]

-

Vaillard, V. A., et al. (2014). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Carbamates. Available at: [Link]

-

Salvatore, R. N., et al. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Organic Letters. Available at: [Link]

-

Fujita, K., et al. (2009). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Tetrahedron Letters. Available at: [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Kaur, N., & Kishore, D. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Journal of Young Pharmacists. Available at: [Link]

-

Corey, E. J., & Lygo, B. (1984). Highly Enantioselective Phase Transfer Catalyzed Alkylation of a 3-Oxygenated Propionic Ester Equivalent; Applications and Mechanism. Journal of the American Chemical Society. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Hughes, D. L. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]

-

PubChem. (n.d.). Benzyl carbamate. Available at: [Link]

-

Wang, H., et al. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

-

Jakowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Bio-Rad. (n.d.). Carboxylation and Mitsunobu Reaction of Amines to Give Carbamates: Retention vs Inversion of Configuration is Substituent-Depend. Available at: [Link]

-

Chaulagain, M. R., et al. (2012). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. phasetransfer.com [phasetransfer.com]

- 10. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]

- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Curtius rearrangement of carbonyl azides to form carbamates.

Application Note: Strategic Implementation of the Curtius Rearrangement for Carbamate Synthesis

Executive Summary

The Curtius rearrangement is a cornerstone transformation in medicinal chemistry, enabling the conversion of carboxylic acids to amines or carbamates with the loss of one carbon atom (dehomologation).[1] Its retention of stereochemistry makes it indispensable for synthesizing enantiopure amines, peptidomimetics, and prodrugs (e.g., Oseltamivir).

This guide provides a rigorous technical framework for executing the Curtius rearrangement to form carbamates. It moves beyond basic textbook definitions to address the practical realities of drug development: safety management of energetic azides, "one-pot" efficiency using Diphenylphosphoryl azide (DPPA), and scalable continuous flow methodologies.

Mechanistic Insight & Reaction Pathway

Historically, the reaction was thought to proceed via a discrete nitrene intermediate. However, modern kinetic isotope effect studies and thermodynamic calculations support a concerted mechanism for the thermal decomposition of acyl azides.

-

Activation: The carboxylic acid is converted to an acyl azide.[1][2][3]

-

Rearrangement: Thermal elimination of nitrogen (

) occurs simultaneously with the migration of the substituent ( -

Trapping: The resulting isocyanate is highly electrophilic and is trapped by an alcohol (

) to form the carbamate.

Figure 1: Mechanistic Pathway (DOT Visualization)

Caption: The concerted pathway from carboxylic acid to carbamate, highlighting the critical thermal rearrangement step.

Strategic Planning & Safety Architecture

Working with azides requires a "Safety First" engineering mindset. Acyl azides are high-energy species; their isolation should be avoided whenever possible.[4]

The "Rule of Six" and Thermal Hazards

-

C/N Ratio: Organic azides are generally considered safe to handle if the number of carbon atoms (

) plus the number of oxygen atoms ( -

Isolation Risk: Acyl azides are significantly less stable than alkyl azides. Do not distill or concentrate acyl azides to dryness.

-

Isocyanates: While less explosive, isocyanates are potent sensitizers and lachrymators.

Reagent Selection Matrix

| Precursor | Reagent System | Pros | Cons | Recommended Use |

| Carboxylic Acid | DPPA + TEA | One-pot; No isolation of azide; Mild conditions. | Phosphorus byproducts can be hard to remove. | Discovery/MedChem (Standard) |

| Acid Chloride | NaN3 | Cheap; Atom economical. | Requires phase transfer; Risk of HN3 formation. | Large Scale (With strict controls) |

| Hydrazide | NaNO2 / HCl | Classic method. | Harsh conditions; Nitrosamine risks. | Legacy Processes |

Protocol 1: Batch Synthesis via DPPA (Standard Laboratory Scale)

This protocol utilizes Diphenylphosphoryl azide (DPPA), allowing the transformation of carboxylic acids to carbamates in a single vessel without isolating the hazardous acyl azide.[2][5]

Target: Conversion of trans-4-methylcyclohexanecarboxylic acid to the corresponding benzyl carbamate.

Reagents:

-

Substrate: Carboxylic Acid (1.0 equiv)

-

Reagent: DPPA (1.1 equiv)[6]

-

Base: Triethylamine (TEA) (1.2 equiv)

-

Trapping Agent: Benzyl Alcohol (1.5 - 2.0 equiv)

-